molecular formula C12H22N2O3 B12986059 tert-Butyl 1-amino-8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate

tert-Butyl 1-amino-8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate

Cat. No.: B12986059
M. Wt: 242.31 g/mol
InChI Key: XUSNHTOAGWGWIW-UHFFFAOYSA-N
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Description

tert-Butyl 1-amino-8-hydroxy-5-azaspiro[25]octane-5-carboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-amino-8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor under controlled conditions to form the spirocyclic core. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-amino-8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may yield a primary amine.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 1-amino-8-hydroxy-5-azaspiro[25]octane-5-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe or ligand to study specific biochemical pathways. Its ability to interact with biological molecules makes it a valuable tool for understanding cellular processes.

Medicine

In medicine, tert-Butyl 1-amino-8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate has potential applications as a drug candidate. Its unique structure and functional groups allow for the design of molecules that can target specific receptors or enzymes, leading to the development of new therapeutic agents.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its spirocyclic structure provides stability and rigidity, making it suitable for applications in polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 1-amino-8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the spirocyclic core provides structural stability. This allows the compound to modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate
  • tert-Butyl 7-amino-5-azaspiro[2.5]octane-5-carboxylate
  • tert-Butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate

Uniqueness

tert-Butyl 1-amino-8-hydroxy-5-azaspiro[25]octane-5-carboxylate is unique due to the presence of both amino and hydroxyl functional groups on the spirocyclic core

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl 2-amino-8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(16)14-5-4-9(15)12(7-14)6-8(12)13/h8-9,15H,4-7,13H2,1-3H3

InChI Key

XUSNHTOAGWGWIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2(C1)CC2N)O

Origin of Product

United States

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